molecular formula C23H19ClF2N4O2S B4566905 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE

Cat. No.: B4566905
M. Wt: 488.9 g/mol
InChI Key: FIYZQWKRVLRIPA-UHFFFAOYSA-N
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Description

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure

Scientific Research Applications

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be explored for applications in the development of new materials with specific characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Pyrazole Ring: This step involves the reaction of 4-chloro-3-methyl-1H-pyrazole with a suitable alkylating agent to introduce the propyl group.

    Quinazolinone Core Construction: The quinazolinone core is synthesized through a cyclization reaction involving an appropriate anthranilic acid derivative.

    Coupling Reactions: The final step involves coupling the pyrazole derivative with the quinazolinone core using a thiolating agent to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the pyrazole or quinazolinone rings.

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.

    Signal Transduction Pathways: The compound may influence various signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
  • **3-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE

Uniqueness

The uniqueness of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF2N4O2S/c1-14-18(24)12-29(28-14)9-4-10-30-22(32)17-5-2-3-6-20(17)27-23(30)33-13-21(31)16-8-7-15(25)11-19(16)26/h2-3,5-8,11-12H,4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYZQWKRVLRIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 3
Reactant of Route 3
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 4
Reactant of Route 4
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 5
Reactant of Route 5
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Reactant of Route 6
Reactant of Route 6
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE

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